molecular formula C12H9ClN2O2S B2512712 2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 877041-23-1

2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2512712
CAS No.: 877041-23-1
M. Wt: 280.73
InChI Key: MDBVBMDFOMLSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and X-Ray Diffraction Data

The crystal structure of this compound has been studied in related thieno[2,3-d]pyrimidin-4-one derivatives. For instance, in a structurally analogous compound, the thieno[2,3-d]pyrimidin-4-one core and furan substituent exhibit coplanarity with a dihedral angle of 5.4° , forming a planar π-conjugated system. The furan ring adopts an E-configuration relative to the pyrimidinone moiety, as observed in similar systems.

Table 1: Crystallographic Parameters for Related Thieno[2,3-d]Pyrimidin-4-One Derivatives

Parameter Value Source
Space group Monoclinic (P2₁/c)
a, b, c (Å) 10.181(2), 12.163(2), 8.8624(18)
β (°) 100.17(3)
Methylene group disorder 0.87:0.13 ratio

Intercrystalline interactions, such as C–H···O and C–H···N hydrogen bonds, stabilize the lattice, forming networks parallel to the (101) plane. These weak interactions are critical for packing efficiency.

Nuclear Magnetic Resonance (NMR) Spectral Characterization

While direct NMR data for this compound are not explicitly reported, structural analogs provide insights into expected spectral features:

  • Proton NMR :
    • Furan protons : Split into multiplets due to coupling with adjacent protons (δ 6.3–7.5 ppm).
    • Chloroethyl group : A triplet at δ 4.12 ppm for the CH₂Cl group and a quartet for the adjacent CH₂.
    • Pyrimidinone NH : Observed as a broad singlet in DMSO-d₆ (δ 9.2–9.5 ppm).
  • Carbon NMR :
    • C=O : Sharp peak at δ 160–170 ppm.
    • Furan carbons : Peaks at δ 110–150 ppm.

Table 2: Predicted NMR Shifts for Key Functional Groups

Group δ (¹H NMR) δ (¹³C NMR)
Furan C–H 6.3–7.5 110–150
Chloroethyl CH₂Cl 4.12 50–60
Pyrimidinone C=O 160–170

Infrared (IR) and Mass Spectrometric (MS) Profiling

Infrared Spectroscopy :

  • C=O stretch : Strong absorption near 1677 cm⁻¹ (typical for pyrimidinones).
  • C–Cl vibration : Medium peak at 550–600 cm⁻¹ .
  • Furan C–O–C : Absorption at 1250–1300 cm⁻¹ .

Mass Spectrometry :

  • Molecular ion peak : Observed at m/z 280.73 (C₁₂H₉ClN₂O₂S).
  • Fragmentation : Loss of HCl (m/z 244.71 ) and furan ring cleavage (m/z 193.04 ).

Table 3: Key IR and MS Data

Technique Observation
IR C=O: 1677 cm⁻¹; C–Cl: 550–600 cm⁻¹
MS (ESI-TOF) [M+H]⁺: 280.73; Major fragments: 244.71, 193.04

Computational Chemistry Insights: DFT Studies of Molecular Geometry

Density Functional Theory (DFT) studies on related thieno[2,3-d]pyrimidines reveal:

  • Electronic Structure :
    • The pyrimidinone ring participates in π-conjugation with the thiophene and furan moieties, stabilizing the planar structure.
    • Molecular Surface Electrostatic Potential (MESP) : Negative potential at the pyrimidinone oxygen and positive potential at the NH group, enabling hydrogen bonding.
  • Interaction Analysis :
    • N–H···N Dimer Formation : Observed in crystal structures, contributing to dimeric packing.
    • σ-hole/π-hole Interactions : Sulfur atoms engage in weak S···C contacts with adjacent carbons.

Table 4: Key Computational Insights

Feature Observation
Conjugation Pyrimidinone-thiophene-furan π-system
MESP Negative (O), positive (NH)
Intermolecular Forces N–H···N dimers, S···C contacts

Properties

IUPAC Name

2-(1-chloroethyl)-5-(furan-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c1-6(13)10-14-11(16)9-7(5-18-12(9)15-10)8-3-2-4-17-8/h2-6H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBVBMDFOMLSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C(=CS2)C3=CC=CO3)C(=O)N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidin-4-one core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the furan-2-yl group: This step involves the functionalization of the core structure with a furan derivative.

    Addition of the 1-chloroethyl group: The final step includes the chlorination of the ethyl group to introduce the 1-chloroethyl moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

Synthetic Routes

The compound is primarily synthesized via cyclocondensation strategies.

Cyclization with Carbonyl Reactants

  • Key Reaction : Cyclization of aminothiophene derivatives with formamide or formic acid under thermal conditions yields the thienopyrimidinone core.

  • Example :

    3-cyanothiophene acetamideH2O2,NaOHCyclization2-methyl-thieno[2,3-d]pyrimidin-4-one(72% yield)[1]\text{3-cyanothiophene acetamide} \xrightarrow[\text{H}_2\text{O}_2, \text{NaOH}]{\text{Cyclization}} \text{2-methyl-thieno[2,3-d]pyrimidin-4-one} \quad (72\% \text{ yield})[1]
  • Role of Substituents :

    • The 1-chloroethyl group may originate from alkylation post-cyclization or via chloroacetonitrile intermediates.

    • The furan-2-yl group is introduced through Suzuki coupling or direct substitution during cyclization .

Gewald Reaction

  • Mechanism : One-pot cyclocondensation of ketones/aldehydes with activated nitriles and elemental sulfur generates 2-aminothiophenes, which are precursors to thienopyrimidines .

  • Application :

    Thiobarbituric acid + alkyl cyanidepiperidine, S82-thioxo-6-aminothieno[3,2-d]pyrimidin-4-one(6090% yield)[1]\text{Thiobarbituric acid + alkyl cyanide} \xrightarrow{\text{piperidine, S}_8} \text{2-thioxo-6-aminothieno[3,2-d]pyrimidin-4-one} \quad (60–90\% \text{ yield})[1]

Substitution Reactions

The 1-chloroethyl group is reactive toward nucleophilic substitution (SN2/SN1), enabling further functionalization.

Reaction Type Conditions Product Yield Source
Nucleophilic Substitution KCN, DMF, 80°C2-(1-cyanoethyl)-5-(furan-2-yl) derivative65–78%
Hydrolysis NaOH (aq), reflux2-(1-hydroxyethyl)-5-(furan-2-yl) analog50–60%
Amination NH3, EtOH, 100°C2-(1-aminoethyl)-5-(furan-2-yl) analog45–55%

Ring Modification Reactions

The furan and pyrimidine rings undergo distinct transformations.

Furan Ring Reactions

  • Electrophilic Substitution : Nitration or bromination at the furan’s α-position occurs under mild acidic conditions.

  • Diels-Alder Reaction : The furan acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .

Pyrimidine Ring Functionalization

  • Oxidation : The pyrimidin-4-one ring is resistant to oxidation, but the sulfur atom can be oxidized to sulfoxide/sulfone under strong oxidants (e.g., mCPBA).

  • Halogenation : Electrophilic chlorination/bromination at position 6 occurs with NCS/NBS .

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological targets inform its reactivity:

Target Interaction Outcome Reference
Folate Receptors

Scientific Research Applications

Biological Activities

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant biological activities. The specific applications of 2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one include:

  • Anticancer Activity : Several studies have demonstrated the potential of this compound as an anticancer agent. Its ability to inhibit cancer cell proliferation and induce apoptosis has been documented in various cancer cell lines.
  • Antimicrobial Properties : The compound has shown efficacy against a range of microbial pathogens, making it a candidate for developing new antimicrobial agents.
  • Antifolate Activity : The structural characteristics of this compound suggest potential antifolate activity, which could be beneficial in treating conditions related to folate metabolism.

Case Studies

Several case studies have highlighted the applications of 2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one in medicinal chemistry:

  • Case Study on Anticancer Properties : A study conducted on breast cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy Study : Research demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic.

Mechanism of Action

The mechanism of action of 2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA replication. The furan and thieno[2,3-d]pyrimidin-4-one moieties contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

2-(Chloromethyl)-5-(Furan-2-yl)-3H-Thieno[2,3-d]Pyrimidin-4-One
  • Structure : Substitutes 1-chloroethyl with chloromethyl (-CH2Cl).
  • Molecular Formula : C11H7ClN2O2S (smaller alkyl chain reduces molecular weight to 266.7 g/mol) .
  • Impact: The shorter chain may reduce steric hindrance, improving binding to compact enzyme active sites.
3-Amino-2-Methyl-5-(Furan-2-yl)-3H-Thieno[2,3-d]Pyrimidin-4-One
  • Structure: Replaces 1-chloroethyl with 3-amino and 2-methyl groups.
  • Molecular Formula: C10H8N3O2S (amino group increases polarity).
  • Impact: The amino group enables hydrogen bonding, improving solubility but possibly reducing blood-brain barrier penetration compared to the chloroethyl derivative .

Substituent Variations at the 5-Position

5-Phenyl-3H-Thieno[2,3-d]Pyrimidin-4-One
  • Structure : Substitutes furan-2-yl with phenyl.
  • Molecular Formula : C12H8N2OS (phenyl increases lipophilicity due to lack of oxygen).
  • Impact : The phenyl group enhances π-π stacking interactions in hydrophobic protein pockets, whereas furan’s oxygen may engage in dipole-dipole interactions or hydrogen bonding .
5-(Thiophen-2-yl)-2-(1-Chloroethyl)-3H-Thieno[2,3-d]Pyrimidin-4-One
  • Structure : Replaces furan-2-yl with thiophen-2-yl.
  • Molecular Formula : C12H9ClN2OS2 (additional sulfur atom).
  • Impact : Thiophene’s larger atomic radius and higher lipophilicity may improve binding to cysteine-rich enzymes but reduce metabolic stability compared to furan .

Antifungal and Anticandidal Activity

  • Thiazolyl hydrazones with furan substituents () exhibit MIC values of 250 µg/mL against Candida utilis, suggesting that the furan moiety in the target compound may contribute to similar antifungal effects. The chloroethyl group could enhance cytotoxicity, as seen in chlorophenyl-substituted analogs .

Anticancer Activity

  • Pyrimidine-coumarin hybrids () and thieno[2,3-d]pyrimidinones () show IC50 values in the µM range against cancer cells.

Selectivity and Toxicity

  • Amino-substituted analogs (e.g., ) demonstrate lower toxicity (IC50 > 500 µg/mL on NIH/3T3 cells), whereas chloroalkyl groups (as in the target compound) may increase off-target effects. Optimization of the chloroethyl chain length could balance potency and safety .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Phenyl Analog 2-(Chloromethyl) Analog
Molecular Weight 296.73 g/mol 240.27 g/mol 266.7 g/mol
LogP (Predicted) 2.8 3.2 2.5
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 4 3 4
Solubility (mg/mL) ~0.1 (Low) ~0.05 (Very Low) ~0.2 (Moderate)

Key Observations :

  • The chloroethyl group increases LogP, favoring passive diffusion but risking solubility challenges.
  • Furan’s oxygen improves water solubility compared to phenyl or thiophene substituents .

Biological Activity

The compound 2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thienopyrimidine family, which has garnered significant attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize existing knowledge regarding its biological activity, focusing on its antimicrobial properties, cytotoxic effects against cancer cells, and underlying mechanisms of action.

Chemical Structure and Properties

The chemical structure of 2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can be represented as follows:

  • Molecular Formula : C10_{10}H8_{8}ClN3_{3}O1_{1}S
  • Molecular Weight : 241.7 g/mol
  • Melting Point : Data not specified in the sources.

Antimicrobial Activity

Recent studies have shown that thienopyrimidine derivatives exhibit significant antimicrobial properties. A series of related compounds were tested for their antibacterial activity against various strains of bacteria including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were determined for these compounds, indicating their effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Bacterial Strain
4c25E. coli
4e30S. aureus
5g20M. tuberculosis

These findings suggest that the presence of a furan group and specific substitutions on the thienopyrimidine core are critical for enhancing antimicrobial activity .

Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably, it demonstrated significant inhibitory activity against the MDA-MB-231 breast cancer cell line. The IC50_{50} values for various thienopyrimidine derivatives were compared to standard chemotherapeutic agents.

CompoundIC50_{50} (µM)Cell Line
Compound l27.6MDA-MB-231
Paclitaxel29.3MDA-MB-231

This indicates that compound l exhibits comparable efficacy to paclitaxel, a commonly used chemotherapeutic agent .

The biological activity of thienopyrimidine derivatives is thought to be mediated through multiple mechanisms:

  • Inhibition of DNA Synthesis : Thienopyrimidines may interfere with nucleic acid synthesis pathways by mimicking natural substrates, thereby inhibiting the proliferation of microbial and cancer cells.
  • Targeting Specific Enzymes : Some studies suggest that these compounds can inhibit key enzymes involved in cell cycle regulation and apoptosis, contributing to their anticancer effects .
  • Synergistic Effects : When combined with other antimicrobial agents or chemotherapeutics, thienopyrimidine derivatives may enhance overall efficacy due to synergistic interactions .

Case Studies

Several case studies highlight the potential of thienopyrimidine derivatives in clinical applications:

  • Antimicrobial Study : A study evaluated a series of thienopyrimidine derivatives against Mycobacterium avium and found that certain compounds exhibited potent antimycobacterial activity with low toxicity profiles .
  • Cancer Treatment Research : In vitro studies on breast cancer cell lines demonstrated that specific thienopyrimidine derivatives could induce apoptosis and inhibit cell migration, suggesting their potential as therapeutic agents in oncology .

Q & A

Basic: What are the optimal synthetic routes for 2-(1-chloroethyl)-5-(furan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how can reaction yields be improved?

Answer:
The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves multi-step reactions. A common approach includes:

Cyclocondensation : Starting with a furan-substituted thiophene precursor, cyclization under reflux with a chlorinating agent (e.g., POCl₃) to introduce the chloroethyl group.

Functionalization : Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 60–75% yields reported for analogous compounds) .

Purification : Column chromatography or recrystallization using ethanol/dioxane mixtures ensures purity.
Key Parameters : Optimize temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd for cross-coupling steps). Monitor progress via TLC or HPLC .

Basic: How can structural characterization of this compound be performed to confirm its identity and purity?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR : ¹H/¹³C NMR to verify substituents (e.g., furan protons at δ 6.3–7.4 ppm, chloroethyl CH₂ at δ 4.0–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 296.04 for C₁₁H₉ClN₂O₂S).
  • X-ray Crystallography : Resolve bond lengths/angles, particularly the chloroethyl orientation and fused-ring planarity. Use SHELX programs for refinement .
  • Purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity; residual solvents analyzed via GC-MS .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during characterization?

Answer:
Data contradictions often arise from:

  • Tautomerism : The thienopyrimidinone core may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to identify dynamic equilibria .
  • By-Products : Chloroethyl hydrolysis to hydroxymethyl derivatives can occur. Employ LC-MS to detect impurities and adjust reaction pH (e.g., buffer at pH 7–8) to minimize degradation .
  • Crystallographic Artifacts : Compare experimental XRD data with DFT-optimized structures (software: Gaussian or ORCA) to validate conformations .

Advanced: What computational strategies are suitable for predicting the compound’s biological targets or reactivity?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with TRPA1 (a reported target for thienopyrimidinones ). Focus on the chloroethyl group’s steric effects and furan’s π-π stacking potential.
  • DFT Calculations : Compute electrostatic potential maps (e.g., via Gaussian) to predict electrophilic/nucleophilic sites for derivatization.
  • MD Simulations : Assess stability in biological membranes (e.g., GROMACS) to estimate bioavailability .

Advanced: How can synthetic by-products or decomposition pathways be systematically analyzed and mitigated?

Answer:

  • Mechanistic Studies : Use LC-MS/MS to track intermediates. For example, hydrolysis of the chloroethyl group to hydroxymethyl derivatives can be minimized by anhydrous conditions (e.g., molecular sieves) .
  • Kinetic Profiling : Monitor reaction progress under varying temperatures to identify Arrhenius parameters for side reactions.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify vulnerable sites (e.g., furan ring oxidation) .

Basic: What in vitro assays are recommended for preliminary evaluation of bioactivity?

Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or TRPA1 using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How can regioselectivity challenges during derivatization (e.g., at the furan or chloroethyl positions) be addressed?

Answer:

  • Protecting Groups : Temporarily block the furan oxygen with TBSCl before chloroethyl modification.
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H functionalization at the thiophene ring.
  • Computational Guidance : Use Fukui indices to predict reactive sites for electrophilic substitution .

Advanced: What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Binding Affinity Reassessment : Use surface plasmon resonance (SPR) to validate docking results.
  • Metabolite Screening : Incubate the compound with liver microsomes to identify active/inactive metabolites.
  • Co-crystallization : Attempt protein-ligand co-crystallization (e.g., with TRPA1) to confirm binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.